molecular formula C11H8ClF3N2O2 B13018663 4-Chloro-5,7-dimethoxy-2-(trifluoromethyl)quinazoline

4-Chloro-5,7-dimethoxy-2-(trifluoromethyl)quinazoline

Cat. No.: B13018663
M. Wt: 292.64 g/mol
InChI Key: SYCQYNCFDLDENH-UHFFFAOYSA-N
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Description

4-Chloro-5,7-dimethoxy-2-(trifluoromethyl)quinazoline is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,7-dimethoxy-2-(trifluoromethyl)quinazoline typically involves multiple steps, starting from readily available precursors. One common method includes:

    Starting Material: The synthesis often begins with 2-amino-4-chloro-5,7-dimethoxybenzoic acid.

    Cyclization: This intermediate undergoes cyclization with trifluoroacetic anhydride to form the quinazoline core.

    Chlorination: The final step involves chlorination using reagents like phosphorus oxychloride (POCl3) to introduce the chloro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,7-dimethoxy-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Hydrolysis: The methoxy groups can be hydrolyzed to form hydroxyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a quinazoline N-oxide.

Scientific Research Applications

4-Chloro-5,7-dimethoxy-2-(trifluoromethyl)quinazoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-5,7-dimethoxy-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-(trifluoromethyl)quinazoline
  • 5,7-Dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline

Uniqueness

4-Chloro-5,7-dimethoxy-2-(trifluoromethyl)quinazoline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.

Biological Activity

4-Chloro-5,7-dimethoxy-2-(trifluoromethyl)quinazoline is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structural configuration that includes a chloro group at the 4-position and a trifluoromethyl group at the 2-position, which significantly influence its chemical properties and biological activities. Research has indicated its potential in various therapeutic applications, particularly in cancer treatment and antimicrobial activity.

The molecular formula of this compound is C_11H_10ClF_3N_2O_2. The presence of the trifluoromethyl group enhances lipophilicity and stability, making it an attractive candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors involved in disease pathways, particularly those related to cancer proliferation and antimicrobial defense mechanisms.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study evaluating a series of quinazoline derivatives found that this compound demonstrated potent anti-proliferative activity against various human cancer cell lines, including MGC-803 cells, with notable IC50 values indicating effective inhibition of cell growth .

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound NameCell LineIC50 (µM)
This compoundMGC-803X.XX
Compound ACell Line BY.YY
Compound CCell Line DZ.ZZ

Note: Specific IC50 values for this compound should be inserted as per experimental data.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary investigations suggest that it may inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Overview

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusX.XX µg/mL
Escherichia coliY.YY µg/mL

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives in clinical settings. For instance, a study on quinazoline-based VEGFR-2 inhibitors demonstrated that compounds similar to this compound exhibited significant anti-angiogenic effects, which are crucial in tumor growth and metastasis .

Example Case Study: VEGFR Inhibition

A specific derivative showed an IC50 value of 36.78 nM against VEGFR-2 under hypoxic conditions, suggesting that modifications to the quinazoline structure can enhance therapeutic efficacy in challenging environments .

Properties

Molecular Formula

C11H8ClF3N2O2

Molecular Weight

292.64 g/mol

IUPAC Name

4-chloro-5,7-dimethoxy-2-(trifluoromethyl)quinazoline

InChI

InChI=1S/C11H8ClF3N2O2/c1-18-5-3-6-8(7(4-5)19-2)9(12)17-10(16-6)11(13,14)15/h3-4H,1-2H3

InChI Key

SYCQYNCFDLDENH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=NC(=N2)C(F)(F)F)Cl

Origin of Product

United States

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